molecular formula C8H11BrN2O2S2 B13005579 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide

5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide

Cat. No.: B13005579
M. Wt: 311.2 g/mol
InChI Key: MFJCNCDJSLNXPJ-UHFFFAOYSA-N
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Description

5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S2 and a molecular weight of 311.2 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, a mercapto group, and a sulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques such as NMR, HPLC, and LC-MS ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfonic acids, hydrogen derivatives, and various substituted pyridine derivatives. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-ethyl-4-mercapto-N-methylpyridine-3-sulfonamide is unique due to the presence of both the mercapto and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11BrN2O2S2

Molecular Weight

311.2 g/mol

IUPAC Name

5-bromo-N-ethyl-N-methyl-4-sulfanylidene-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H11BrN2O2S2/c1-3-11(2)15(12,13)7-5-10-4-6(9)8(7)14/h4-5H,3H2,1-2H3,(H,10,14)

InChI Key

MFJCNCDJSLNXPJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=CNC=C(C1=S)Br

Origin of Product

United States

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